molecular formula C21H20FN5O B2966032 3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide CAS No. 1798485-97-8

3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide

Numéro de catalogue: B2966032
Numéro CAS: 1798485-97-8
Poids moléculaire: 377.423
Clé InChI: GYWQYHCULCKGCI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group. The carboxamide at position 5 is linked to a propyl chain terminating in a pyrrolo[2,3-b]pyridine moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolopyridine moiety may contribute to π-π stacking interactions in biological targets .

Propriétés

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c1-26-19(14-18(25-26)15-5-7-17(22)8-6-15)21(28)24-11-3-12-27-13-9-16-4-2-10-23-20(16)27/h2,4-10,13-14H,3,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWQYHCULCKGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various signaling pathways, potentially leading to changes in cellular functions and responses .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Pyrazole Carboxamide Derivatives

N-[(4-Fluorophenyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide (LE7)
  • Structure : Pyrazole-5-carboxamide with a benzyl-4-fluorophenyl substituent.
  • Key Differences : Lacks the pyrrolopyridine group; instead, it has a simpler benzyl chain.
  • Implications : The absence of the pyrrolopyridine moiety likely reduces binding affinity for kinases or receptors requiring extended aromatic interactions. LE7’s molecular weight (C₁₄H₁₆FN₃O, 261.3 g/mol) is lower than the target compound, suggesting differences in solubility and bioavailability .
N-(3-{1H-Pyrrolo[2,3-b]pyridin-1-yl}propyl)pyridine-4-carboxamide
  • Structure : Shares the pyrrolopyridine-propylamide backbone but replaces the pyrazole with a pyridine ring.
  • Key Differences : The pyridine-carboxamide may alter hydrogen-bonding patterns compared to the pyrazole analog.
  • Implications : This structural variation could influence selectivity for targets like dopamine or serotonin receptors, as seen in related compounds with pyrrolopyridine motifs .

Pyrrolopyridine-Containing Compounds

N-(3-{5-[(1-Ethylpiperidin-4-yl)(methyl)amino]-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl}-2,4-difluorophenyl)propane-1-sulfonamide (5CSX)
  • Structure : Contains a pyrrolo[3,2-b]pyridine core with sulfonamide and piperidine substituents.
  • Key Differences : The sulfonamide group and piperidine side chain enhance solubility but may reduce blood-brain barrier permeability compared to the target compound’s carboxamide and fluorophenyl groups.
  • Implications : Molecular docking studies suggest such compounds exhibit high affinity for kinases like ALK or TRK due to their extended aromatic systems .
ALX-5407 (R-N-[3-(4'-Fluorophenyl)-3-(4'-phenoxy)propyl]sarcosine)
  • Structure : Combines fluorophenyl and piperazine groups but lacks a pyrazole or pyrrolopyridine.
  • Key Differences: The sarcosine linker and phenoxy group confer distinct pharmacokinetic properties, such as increased plasma half-life.
  • Implications : ALX-5407 is a glycine transporter inhibitor, highlighting how fluorophenyl groups can be leveraged in CNS-targeted therapies .

Triazole and Isoxazole Analogs

N-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide
  • Structure : Replaces the pyrazole with an isoxazole and adds a furan substituent.
  • Implications : Isoxazole derivatives often exhibit improved metabolic stability over pyrazoles, as seen in COX-2 inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Targets
Target Compound C₂₂H₂₁FN₆O 412.4 4-Fluorophenyl, pyrrolopyridine-propylamide Kinases, GPCRs
LE7 C₁₄H₁₆FN₃O 261.3 Benzyl-4-fluorophenyl Enzymes, ion channels
5CSX C₂₈H₃₀F₂N₈O₂S 592.7 Pyrrolo[3,2-b]pyridine, sulfonamide ALK, TRK kinases
N-(3-{1H-Pyrrolo[2,3-b]pyridin-1-yl}propyl)pyridine-4-carboxamide C₁₆H₁₆N₄O 296.3 Pyridine-carboxamide Dopamine receptors

Pharmacological and Physicochemical Insights

  • Binding Affinity : The target compound’s pyrrolopyridine group may confer higher affinity for kinases than LE7’s simpler structure, as seen in docking studies of similar molecules .
  • Solubility : The fluorophenyl group increases lipophilicity (clogP ~3.5), whereas analogs with sulfonamides (e.g., 5CSX) or furans (e.g., isoxazole derivative) show improved aqueous solubility .
  • Metabolic Stability: Methyl and fluorine substituents in the target compound likely reduce CYP450-mediated metabolism compared to non-fluorinated analogs .

Activité Biologique

The compound 3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN4OC_{19}H_{21}FN_4O with a molecular weight of approximately 344.40 g/mol. Its structure features a pyrazole ring, a pyrrolopyridine moiety, and a fluorophenyl group, contributing to its biological activity.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to the one have been tested in carrageenan-induced rat paw edema models, demonstrating potent inhibition of inflammatory markers such as TNF-α and IL-6. In particular, derivatives have shown up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Notably, certain derivatives have shown IC50 values as low as 1.1 µM , indicating strong growth inhibitory activity against these cell lines . The mechanisms underlying these effects include induction of apoptosis and cell cycle arrest at the SubG1/G1 phase.

The biological activity of this compound can be attributed to multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit key kinases involved in cancer progression.
  • DNA Binding Interactions : Research indicates that certain pyrazole carboxamide derivatives exhibit significant DNA binding affinity, which may contribute to their anticancer effects .
  • Modulation of Inflammatory Pathways : The ability to modulate inflammatory cytokines positions these compounds as potential treatments for inflammatory diseases.

Case Studies

StudyCompound TestedCell LineIC50 (µM)Observations
Wei et al.Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Significant growth inhibition
Xia et al.1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideVarious49.85Induced apoptosis
Kumar et al.Pyrazole-arylethanone derivativesHepG2, HCT116VariedCytotoxicity comparable to carboplatin

Q & A

Q. What are the key synthetic routes for preparing 3-(4-fluorophenyl)-1-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-5-carboxamide, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:
  • Condensation reactions : For pyrazole ring formation, as demonstrated in pyrazole-carboxamide derivatives (e.g., cyclocondensation of ethyl acetoacetate with hydrazines) .
  • Functionalization : Introducing the pyrrolopyridine moiety via coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) .
  • Optimization strategies :
  • Use of catalysts (e.g., Pd₂(dba)₃/XPhos) to improve coupling yields .
  • Solvent selection (e.g., DMF for Boc protection reactions) .
  • Yield considerations :
StepYield (%)Key Factors
Pyrazole core synthesis29–88%Temperature control, stoichiometric ratios
Coupling reactions70–88%Catalyst efficiency, inert atmosphere

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrazole and fluorophenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 311.31) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, particularly its interaction with kinase targets?

  • Methodological Answer :
  • Kinase inhibition assays :

Use recombinant kinases (e.g., EGFR, JAK2) in ATP-competitive assays with fluorescence polarization .

Measure IC₅₀ values via dose-response curves (e.g., 0.1–10 µM range).

  • Cellular assays :
  • Assess anti-proliferative effects in cancer cell lines (e.g., MTT assay) .
  • Monitor downstream signaling (e.g., Western blot for phosphorylated proteins).

Q. What strategies resolve contradictions in reported activity data across different studies?

  • Methodological Answer :
  • Control variables : Standardize assay conditions (e.g., ATP concentration, cell passage number).
  • Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to elucidate the mechanism of action?

  • Methodological Answer :
  • Docking protocols :

Use AutoDock Vina to model compound binding to kinase active sites (PDB: 4HJO) .

Validate poses with MD simulations (e.g., 100 ns trajectories in GROMACS).

  • SAR analysis : Correlate docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ values .

Q. What are the best practices for optimizing the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar groups (e.g., pyridyl in ) to improve solubility .
  • Metabolic stability :
  • Assess microsomal clearance (e.g., human liver microsomes, t₁/₂ > 60 min).
  • Use deuterium labeling at metabolically vulnerable sites .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.